1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene
Description
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is a halogenated aromatic compound featuring a bromoethyl (-CH₂CH₂Br) group at position 1, nitro (-NO₂) at position 2, and fluorine atoms at positions 4 and 5 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromoethyl group and electron-withdrawing substituents (NO₂, F). The nitro group facilitates further functionalization (e.g., reduction to amines), while fluorine enhances metabolic stability and lipophilicity in drug candidates .
Properties
Molecular Formula |
C8H6BrF2NO2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
InChI Key |
GSYNJOPIWZJUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto a benzene ring. One common method involves the bromination of 4,5-difluoro-2-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for the substitution of the bromine atom.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can be used for chlorination.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(2-aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: The major product is 1-(2-bromoethyl)-4,5-difluoro-2-aminobenzene.
Electrophilic Aromatic Substitution: Products include 1-(2-bromoethyl)-4,5-difluoro-2-nitrochlorobenzene.
Scientific Research Applications
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of key analogs (Table 1):
Table 1 : Structural and molecular comparison of this compound with analogs.
Reactivity and Functional Group Analysis
- Bromoethyl vs. Chloromethyl : The bromoethyl group in the target compound exhibits superior leaving-group ability compared to chloromethyl analogs, enabling efficient nucleophilic substitution (SN2) reactions .
- Fluorine Substituents : The dual fluorine atoms at positions 4 and 5 enhance electron-withdrawing (EW) effects, polarizing the aromatic ring and directing electrophilic attacks to specific positions (e.g., para to nitro) .
- Nitro Group : The nitro group at position 2 stabilizes negative charge during substitution reactions and can be reduced to an amine (-NH₂) for further functionalization .
Physical and Chemical Properties
- Solubility: Fluorine substituents increase lipophilicity, making the target compound more soluble in organic solvents than non-fluorinated analogs.
- Thermal Stability : The nitro group may confer thermal instability under high-energy conditions, a risk shared with other nitroaromatics (e.g., 1,4-dibromo-2-fluoro-5-nitrobenzene) .
Research Findings and Implications
- Synthesis Routes : The target compound can be synthesized via nitration of fluorinated bromoethylbenzene derivatives, analogous to methods for 1-(2-bromoethyl)-4-nitrobenzene . Fluorination likely occurs via electrophilic substitution using agents like Selectfluor®.
- Regulatory Considerations : Bromoethyl nitroaromatics are monitored in controlled substance synthesis, necessitating strict regulatory compliance .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene, and what challenges arise during its purification?
Methodological Answer:
- Synthetic Routes:
- Nitro Group Introduction: Start with 4,5-difluorobenzene derivatives. Nitration at the 2-position requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring decomposition. Competitive fluorination effects must be managed .
- Bromoethyl Attachment: Use an SN2 displacement reaction. React 4,5-difluoro-2-nitrobenzyl alcohol with HBr in the presence of PBr₃ or SOBr₂. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) to minimize di-substitution byproducts .
- Purification Challenges:
Q. How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structurally similar compounds?
Methodological Answer:
- ¹H NMR:
- ¹⁹F NMR:
- Mass Spectrometry (EI-MS):
- IR:
Advanced Research Questions
Q. How do electronic effects of the nitro and fluoro substituents influence the reactivity of the bromoethyl group in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects:
- The nitro group deactivates the aromatic ring, reducing electrophilic substitution but stabilizing intermediates in Suzuki-Miyaura couplings.
- Fluorine atoms enhance para/ortho-directed reactivity, facilitating Pd-catalyzed cross-couplings with boronic acids (e.g., aryl-aryl bond formation) .
- Bromoethyl Reactivity:
Q. What computational methods (DFT, MD) predict the compound’s stability and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Q. How to resolve contradictions in reported spectroscopic data for nitro- and bromo-substituted aromatics?
Methodological Answer:
- Case Study: Discrepant ¹³C NMR Shifts
- X-ray Crystallography Validation:
- Single-crystal diffraction (Mo-Kα radiation) confirms bond lengths (C-Br: 1.93 Å) and dihedral angles (nitro group: 5–10° from aromatic plane) .
Data Analysis and Experimental Design
Q. How to design kinetic studies for the hydrolysis of the bromoethyl group under varying pH conditions?
Methodological Answer:
- Experimental Setup:
- Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
